molecular formula C10H12N2O3 B1673888 Kynurenine CAS No. 343-65-7

Kynurenine

Cat. No.: B1673888
CAS No.: 343-65-7
M. Wt: 208.21 g/mol
InChI Key: YGPSJZOEDVAXAB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kynurenine, a metabolite of the amino acid tryptophan, interacts with several targets in the body. Its primary targets include the G protein-coupled receptor 35 (GPR35) , N-methyl-D-aspartate (NMDA) receptor , and all subtypes of glutamatenergic receptors . These targets play crucial roles in various physiological processes, including immune response regulation , neurotransmission , and calcium mobilization .

Mode of Action

This compound’s interaction with its targets leads to various biochemical changes. For instance, through its actions on GPR35, kynurenic acid, a downstream metabolite of this compound, may induce the production of inositol trisphosphate and elicit Ca2+ mobilization . Furthermore, this compound metabolites like kynurenic acid and quinolinic acid exert opposite properties. Quinolinic acid is a weak but specific agonist of the NMDA receptor and bears neurotoxic potential, while kynurenic acid is an endogenous nonselective antagonist of all subtypes of glutamatenergic receptors .

Biochemical Pathways

This compound is a key player in the This compound pathway , the principal route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+) . This pathway involves several metabolites, including tryptophan, this compound, kynurenic acid, xanthurenic acid, quinolinic acid, and 3-hydroxythis compound . This compound 3-monooxygenase (KMO) converts this compound into the neurotoxic free-radical generator 3-hydroxy-L-kynurenine (3-HK), which then advances to the synthesis of the neurotoxic metabolites quinolinic acid (QA) and 3-hydroxyanthranilic acid (3-HANA) .

Pharmacokinetics

Studies suggest that this compound is well-tolerated after intravenous infusion up to 5 mg/kg over 20 minutes . After infusion, this compound plasma concentration increases significantly over time . The lack of change in this compound metabolites in plasma suggests a relatively slow metabolism of this compound and no or little feedback effect of this compound on its synthesis .

Result of Action

The action of this compound and its metabolites has diverse biological functions. They are involved in dilating blood vessels during inflammation and regulating the immune response . Some cancers increase this compound production, which increases tumor growth . This compound protects the eye by absorbing UV light . It is also associated with cognitive deficits in Alzheimer’s disease and cardiovascular disease where its metabolites are associated with cognitive deficits and depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is produced endogenously in various types of peripheral cells, tissues, and by gastrointestinal microbiota . Inflammatory mediators such as interferon-gamma and some interleukins activate IDO, an enzyme that metabolizes tryptophan to this compound . Therefore, the environment, particularly the presence of inflammation, can significantly influence the action of this compound.

Future Directions

The kynurenine pathway (KP) is highly regulated in the immune system, where it promotes immunosuppression in response to infection or inflammation . The current review provided a comprehensive presentation of the known role of IDO1 and KP activation in the regulation of the innate and adaptive arms of the immune system . Significant attention has been paid to the immunoregulatory role of IDO1 in the most prevalent, organ-specific autoimmune endocrinopathies—type 1 diabetes mellitus (T1DM) and autoimmune thyroiditis .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Kynurenine can be synthesized through the enzymatic oxidation of tryptophan by tryptophan dioxygenase or indoleamine 2,3-dioxygenase . The reaction conditions typically involve the presence of oxygen and cofactors such as heme.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that overexpress the necessary enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound.

Comparison with Similar Compounds

Kynurenine is unique compared to other similar compounds due to its specific roles and effects:

These compounds share a common origin in the this compound pathway but have distinct biological activities and therapeutic potentials.

Properties

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSJZOEDVAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861884
Record name 3-Anthraniloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-65-7
Record name Kynurenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Anthraniloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-2-diamino-γ-oxobenzenebutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860
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Record name KYNURENINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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